

Thermodynamic Properties of Dimethylmalonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: Dimethylmalonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known thermodynamic and physical properties of **dimethylmalonyl chloride** (CAS 5659-93-8). Due to a lack of experimentally determined thermodynamic data in publicly accessible literature, this document presents computationally derived values and outlines detailed, standard experimental protocols for their empirical determination. This guide is intended to serve as a valuable resource for professionals requiring this information for reaction modeling, process scale-up, and safety assessments.

Compound Identification and Physical Properties

Dimethylmalonyl chloride, also known as 2,2-dimethylpropanedioyl dichloride, is a reactive acyl chloride used as an intermediate in organic synthesis.^{[1][2][3]} It is a colorless to pale yellow liquid that is sensitive to moisture.^{[2][3][4]}

Table 1: Physical and Chemical Properties of **Dimethylmalonyl Chloride**

Property	Value	Source
Molecular Formula	C ₅ H ₆ Cl ₂ O ₂	[5][6]
Molecular Weight	169.01 g/mol	[5]
CAS Number	5659-93-8	[5]
Density	1.278 g/mL at 25 °C	
Boiling Point	60 °C at 10 mmHg	
Refractive Index	n ₂₀ /D 1.451	
Flash Point	51 °C (123.8 °F) - closed cup	
Form	Liquid	

Thermodynamic Data

The following thermodynamic properties have been estimated using computational methods. These values are useful for preliminary calculations and model development but should be confirmed by experimental measurement for high-precision applications.

Table 2: Calculated Thermodynamic Properties of **Dimethylmalonyl Chloride**

Property	Symbol	Value	Unit	Source (Method)
Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	-411.92	kJ/mol	Cheméo (Joback)
Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-287.64	kJ/mol	Cheméo (Joback)
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	47.69	kJ/mol	Cheméo (Joback)
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	12.88	kJ/mol	Cheméo (Joback)
Normal Boiling Point	T _{boil}	493.17	K	Cheméo (Joback)
Normal Melting Point	T _{fus}	308.23	K	Cheméo (Joback)

Source: All data in this table is derived from computational predictions reported by Cheméo and should be treated as estimates.[5]

Experimental Protocols

To empower researchers to obtain precise, empirical data, this section details the standard methodologies for the synthesis of **dimethylmalonyl chloride** and the experimental determination of its key thermodynamic properties.

Synthesis of Dimethylmalonyl Chloride

This protocol describes the synthesis of **dimethylmalonyl chloride** from dimethylmalonic acid and oxalyl chloride.[7]

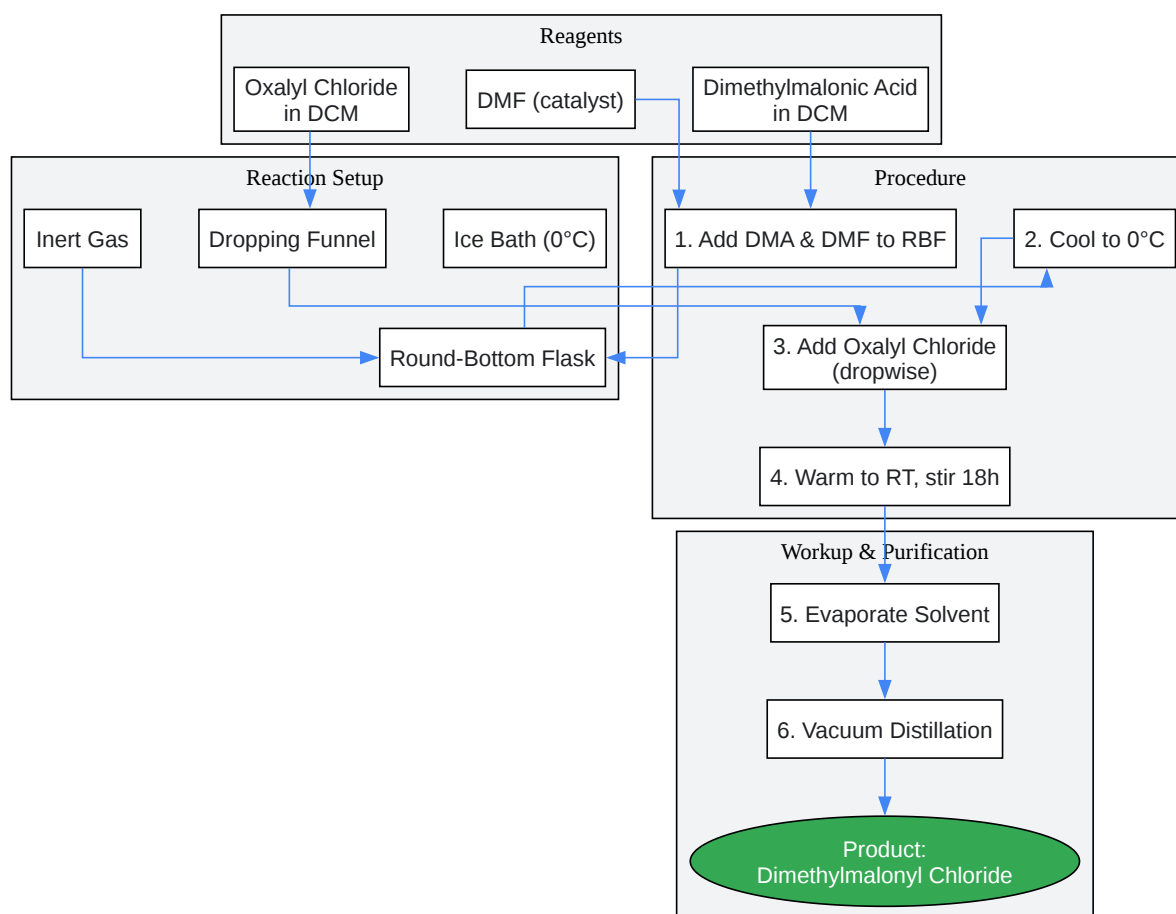
Materials:

- Dimethylmalonic acid

- Anhydrous dichloromethane (DCM)
- Oxalyl chloride
- Dimethylformamide (DMF, catalyst)
- Inert gas (Nitrogen or Argon)
- Ice water bath
- Standard laboratory glassware (round-bottom flask, constant pressure dropping funnel)
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Under an inert gas atmosphere, dissolve dimethylmalonic acid (1.0 eq) in anhydrous dichloromethane.
- Add a catalytic amount of DMF (e.g., 0.13 eq).
- Cool the mixture to 0°C using an ice water bath.
- Dissolve oxalyl chloride (3.0 eq) in anhydrous dichloromethane and load it into a constant pressure dropping funnel.
- Add the oxalyl chloride solution dropwise to the cooled reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 18 hours.
- Upon completion, remove the solvent and excess oxalyl chloride using a rotary evaporator.
- Purify the resulting crude product by vacuum distillation to yield **dimethylmalonyl chloride** as a colorless liquid.^[7]



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Figure 1. Synthesis workflow for **dimethylmalonyl chloride**.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically derived from its experimentally determined enthalpy of combustion.^{[8][9]} Oxygen bomb calorimetry is the standard method for this measurement. The following is a generalized protocol for a liquid sample like **dimethylmalonyl chloride**.

Apparatus:

- Oxygen bomb calorimeter (including bomb, water bucket, stirrer, and high-precision thermometer)
- Crucible
- Oxygen tank with pressure regulator
- Ignition wire (e.g., iron or nickel-chromium)
- Pellet press (for calibration standard)
- Analytical balance

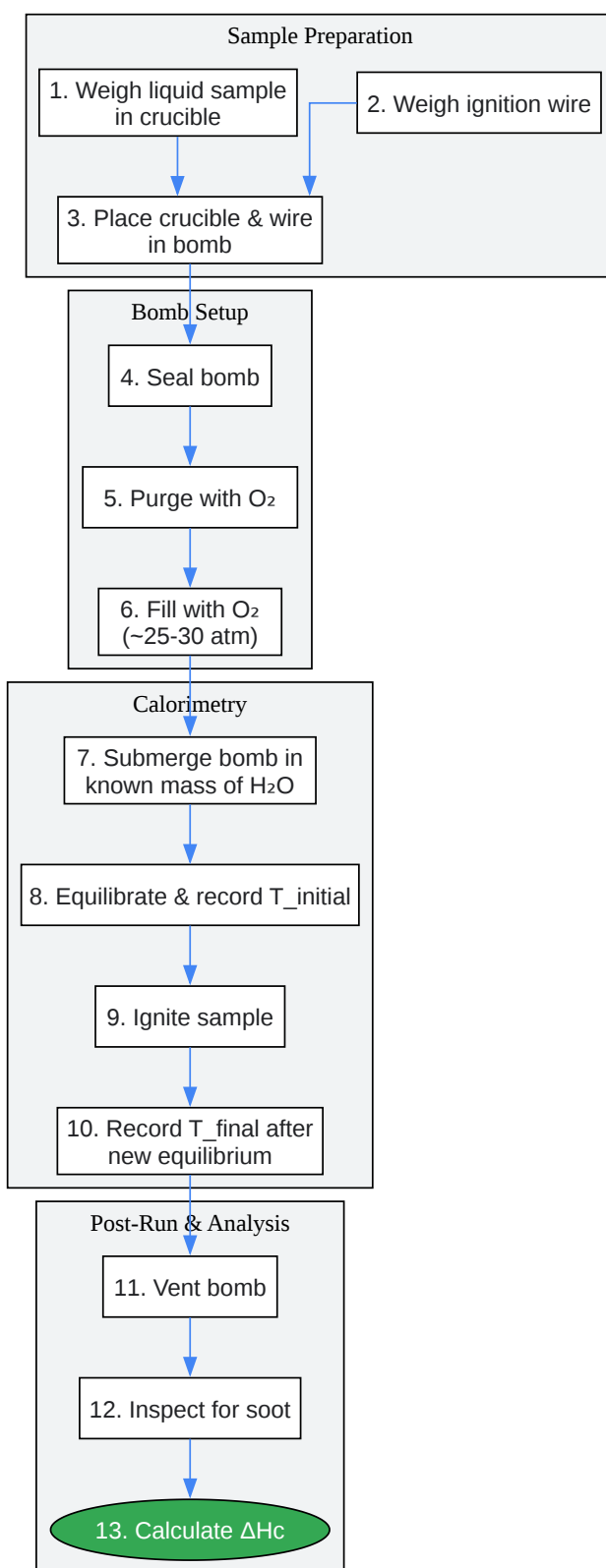
Procedure:

- Calibration:
 - Determine the heat capacity (C_{cal}) of the calorimeter system by combusting a known mass (approx. 1 g) of a standard substance with a certified heat of combustion, such as benzoic acid.^{[1][10]}
 - Press the benzoic acid into a pellet and place it in the crucible.
 - Measure a length of ignition wire, weigh it, and attach it to the bomb's electrodes, ensuring it contacts the pellet.
 - Assemble the bomb, purge with oxygen, and then fill with oxygen to a pressure of approximately 25-30 atm.^{[2][11]}

- Submerge the bomb in a known mass of water in the calorimeter bucket.
- Allow the system to reach thermal equilibrium, then ignite the sample.
- Record the temperature change (ΔT) until a new equilibrium is reached.
- Calculate C_{cal} using the known heat of combustion of benzoic acid and the measured ΔT .
- Sample Measurement (**Dimethylmalonyl Chloride**):
 - Accurately weigh the crucible. Add a precise mass (typically 0.5 - 1.0 g) of **dimethylmalonyl chloride**. As it is a volatile liquid, using a sealed container like a gelatin capsule or a crucible with a cover disc is recommended to prevent evaporation during handling.[\[12\]](#)
 - Measure and weigh a new piece of ignition wire.
 - Place the crucible in the bomb and arrange the ignition wire so it passes through or into the sample.[\[11\]](#)
 - Seal the bomb, purge, and fill with oxygen as done during calibration.
 - Submerge the bomb in the calorimeter with the same known mass of water.
 - Ignite the sample and record the temperature change (ΔT).
 - After combustion, vent the bomb and inspect the interior for soot, which indicates incomplete combustion.[\[11\]](#)
 - Collect and weigh any unburned ignition wire.
- Calculations:
 - The total heat released (q_{total}) is calculated from: $q_{\text{total}} = C_{\text{cal}} * \Delta T$.
 - The heat of combustion of the sample (ΔH_c) is found by subtracting the heat contributions from the ignition wire and any capsule used from q_{total} , and then dividing by the mass of

the sample.

- The standard enthalpy of formation ($\Delta_f H^\circ$) can then be calculated using Hess's Law, incorporating the known standard enthalpies of formation for the combustion products (CO_2 , H_2O , and HCl).



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Figure 2. Experimental workflow for bomb calorimetry.

Determination of Specific Heat Capacity

The specific heat capacity (c) is a measure of the heat required to raise the temperature of a unit mass of a substance by one degree.^[13] For a reactive liquid, a reaction calorimeter or a differential scanning calorimeter (DSC) can be used. A simpler electrical method is also described.

Apparatus:

- Calorimeter with an insulated vessel
- Immersion heater with a known power output (P)
- High-precision thermometer
- Stirrer
- Power supply
- Ammeter and Voltmeter
- Timer

Procedure:

- Place a known mass (m) of **dimethylmalonyl chloride** into the calorimeter vessel.
- Allow the liquid to reach a stable initial temperature (T_{initial}) while stirring gently.
- Turn on the immersion heater and simultaneously start the timer. The power (P) can be calculated as $P = IV$ (Current \times Voltage).^[14]
- Continue heating and stirring for a set period of time (t).
- Turn off the heater and continue stirring until the temperature stabilizes. Record the final maximum temperature (T_{final}).
- The heat (q) supplied by the heater is $q = P \times t$.

- The specific heat capacity (c) is calculated using the formula: $q = m * c * \Delta T$, where $\Delta T = T_{\text{final}} - T_{\text{initial}}$.^[15]
- Therefore, $c = (P * t) / (m * \Delta T)$.
- Corrections for heat loss to the environment should be applied for higher accuracy, often by observing the rate of cooling after the heater is turned off.



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Figure 3. Logical relationship for determining specific heat capacity.

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